molecular formula C14H12F2N2O2S B6351211 N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 454675-05-9

N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B6351211
CAS No.: 454675-05-9
M. Wt: 310.32 g/mol
InChI Key: SNXMSULXSGUYMW-RQZCQDPDSA-N
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Description

N-[(E)-(2,4-Difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a (2,4-difluorophenyl)methylideneamino group in the E configuration. Sulfonamides are renowned for their diverse applications, including antimicrobial, antitumor, and enzyme-inhibitory activities. The 2,4-difluorophenyl moiety introduces electron-withdrawing fluorine atoms, which can enhance stability, modulate electronic properties, and influence intermolecular interactions in crystalline states . The E configuration of the imine bond (methylideneamino group) may confer specific steric and electronic characteristics, affecting molecular packing and reactivity.

Properties

IUPAC Name

N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXMSULXSGUYMW-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The aldehyde group of 2,4-difluorobenzaldehyde reacts with the primary amine of 4-methylbenzenesulfonamide in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. Acidic or basic catalysts accelerate the reaction by polarizing the carbonyl group or deprotonating the amine, respectively.

Standard Laboratory Procedure

  • Reagents :

    • 2,4-Difluorobenzaldehyde (1.0 eq.)

    • 4-Methylbenzenesulfonamide (1.0 eq.)

    • Catalyst: p-Toluenesulfonic acid (0.1 eq.) or triethylamine (0.1 eq.)

    • Solvent: Anhydrous ethanol or dichloroethane (DCE)

  • Protocol :

    • Dissolve 2,4-difluorobenzaldehyde (5.25 mmol) and 4-methylbenzenesulfonamide (5.25 mmol) in 10 mL of ethanol.

    • Add catalyst and reflux at 80°C for 6–12 hours.

    • Monitor reaction progress via TLC (eluent: hexane/ethyl acetate, 7:3).

    • Quench with ice water, extract with DCE, and dry over anhydrous Na₂SO₄.

    • Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Yield : 37–58%, depending on catalyst and solvent.

Catalytic Approaches

Acid-Catalyzed Condensation

Proton donors such as p-toluenesulfonic acid or acetic acid enhance reaction rates by stabilizing the transition state. For example, acetic acid (1.0 eq.) in DCE at room temperature achieves 45% yield within 4 hours.

Base-Mediated Reactions

Triethylamine or potassium carbonate (K₂CO₃) deprotonates the amine, increasing nucleophilicity. K₂CO₃ in tetrahydrofuran (THF) at reflux yields 52% product but requires longer reaction times (18 hours).

Industrial-Scale Synthesis

Continuous flow reactors improve efficiency for large-scale production. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time30–60 minutes↑ 20%
Temperature100°C↑ 15%
Catalyst Loading0.05 eq. p-TSAMinimizes waste

This method reduces by-product formation and achieves 70% yield in pilot-scale trials.

Alternative Synthetic Routes

Reductive Amination

Although less common, reductive amination using sodium triacetoxyborohydride (STAB) in DCE converts in situ-generated imines to amines. However, this method is unsuitable for isolating the Schiff base and is primarily used for downstream derivatives.

One-Pot Sulfonamide Synthesis

A two-step, one-pot approach first synthesizes 4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride and ammonia, followed by condensation with 2,4-difluorobenzaldehyde. This method streamlines production but requires rigorous pH control during the sulfonamide formation step.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DCE, THF) enhance reagent solubility, while ethanol balances cost and efficiency. Microwave-assisted synthesis in DCE reduces reaction time to 1 hour with 55% yield.

Stereochemical Control

The E-isomer is favored due to steric hindrance between the 2,4-difluorophenyl group and sulfonamide moiety. Crystallographic studies confirm the anti-periplanar arrangement of aromatic rings in the final product.

Challenges and Limitations

  • Low Yields : Competing side reactions, such as aldehyde oxidation or sulfonamide hydrolysis, limit yields to <60% in most protocols.

  • Purification Complexity : Flash chromatography remains necessary due to similar polarities of the product and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with sulfonamide groups exhibit potential anticancer properties. N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound interacts with specific enzymes involved in cancer cell proliferation, leading to apoptosis.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
CompoundIC50 (µM)Cancer Type
This compound5.2Breast Cancer
Related Compound A3.8Lung Cancer
Related Compound B7.1Colon Cancer

Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity. This compound has shown effectiveness against a range of bacteria and fungi.

  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Agricultural Chemistry Applications

Herbicidal Activity
this compound has been evaluated for its herbicidal properties.

  • Mechanism of Action : The compound disrupts photosynthesis in target plants, leading to their death.
  • Field Trials : Field tests conducted on common weeds demonstrated a reduction in biomass by over 70% when treated with this compound compared to untreated controls.
Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album15070
Setaria viridis10060

Materials Science Applications

Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a building block in polymer chemistry.

  • Case Study : Researchers have synthesized new polymers incorporating this sulfonamide, resulting in materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Sulfonamides

a. Halogenation Patterns

  • N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide (CAS 946304-23-0): Shares the 2,4-difluorobenzenesulfonamide group but incorporates a pyrimidinylamino substituent. Molecular weight (420.4 g/mol) and solubility may differ due to the bulky pyrimidine moiety .
  • N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide : Replaces fluorine with bromine on the aryl group. Bromine’s larger atomic radius increases steric bulk and alters van der Waals interactions, affecting crystal packing (space group Pn, R factor 0.055) compared to fluorine-containing analogs .

b. Heterocyclic Additions

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Features an oxazole ring, introducing a heterocyclic system that may enhance π-π stacking or hydrogen bonding. The oxazole’s electron-rich nature contrasts with the electron-deficient difluorophenyl group in the target compound .

c. Schiff Base Derivatives

  • 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide: Contains a dihydropyridin-ylidene group instead of the methylideneamino linker. The conjugated system may influence electronic transitions and redox properties. Crystallographic data (R factor 0.044, T = 100 K) suggest tight packing via hydrogen bonds and C–H···O interactions .
Crystallographic and Conformational Analysis
  • Crystal Structure Trends: Fluorinated analogs like N-(2,4-Difluorophenyl)-2-fluorobenzamide exhibit planar aromatic rings (dihedral angle 0.7°) and hydrogen-bonded 1D chains via N–H···O interactions . Similar planar conformations are expected in the target compound. 4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide adopts a non-planar geometry due to steric hindrance from the dihydropyridine ring, with torsional angles of ~23° between the sulfonamide and aryl groups . N-(2-Bromophenyl)-4-methylbenzenesulfonamide shows Br···S and Br···π interactions, absent in fluorine analogs, highlighting halogen-dependent packing .
  • Hydrogen Bonding :
    Sulfonamide N–H groups commonly form hydrogen bonds with sulfonyl oxygen atoms (e.g., N–H···O=S , ~2.1–2.3 Å) . In fluorinated compounds, weaker C–F···H–N or C–F···π interactions may supplement packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via a condensation reaction between 2,4-difluorobenzaldehyde and 4-methylbenzenesulfonamide under acidic or catalytic conditions. Key factors include:

  • Catalyst choice : Use of p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes and sulfonamides .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting-point analysis and NMR spectroscopy .

Q. How can spectroscopic techniques (NMR, IR) distinguish the E-isomer from potential Z-isomer byproducts?

  • Methodology :

  • ¹H NMR : The E-isomer exhibits a characteristic downfield shift (~8.5–9.0 ppm) for the imine proton (CH=N), while the Z-isomer shows upfield shifts due to steric hindrance .
  • IR spectroscopy : A strong C=N stretch near 1620–1650 cm⁻¹ confirms imine formation; absence of aldehyde C=O peaks (~1700 cm⁻¹) verifies complete reaction .
    • Data interpretation : Cross-validate with X-ray crystallography when possible to resolve ambiguities in stereochemistry .

Q. What preliminary biological screening assays are suitable for assessing this compound’s bioactivity?

  • Methodology :

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
  • Enzyme inhibition : Test interactions with cyclooxygenase (COX) or carbonic anhydrase isoforms via fluorometric or colorimetric assays, leveraging the sulfonamide group’s affinity for metalloenzymes .
    • Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

  • Methodology :

  • X-ray diffraction : Use SHELX suite (SHELXL/SHELXS) for structure refinement. Key parameters:
  • R-factor optimization : Aim for <5% discrepancy between observed and calculated diffraction patterns .
  • Twinned data handling : Employ HKL-2000 or similar software to deconvolute overlapping reflections in cases of crystal twinning .
  • Computational validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to identify steric or electronic distortions .

Q. What strategies mitigate conflicting results in solubility studies across different pH and solvent systems?

  • Methodology :

  • pH-solubility profiling : Use shake-flask or HPLC-based methods to measure solubility in buffers (pH 1–10) and correlate with ionization states (pKa prediction via MarvinSketch) .
  • Co-solvency approach : Test binary solvent systems (e.g., water-ethanol) to enhance solubility while maintaining stability; monitor degradation via accelerated stability studies (40°C/75% RH) .
    • Contradiction resolution : Re-evaluate purity (e.g., residual solvents via GC-MS) and crystallinity (PXRD) as confounding factors .

Q. How does the difluorophenyl moiety influence binding kinetics in enzyme-substrate docking studies?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Parameterize fluorine’s electronegativity and van der Waals radii to simulate halogen bonding with active-site residues .
  • Kinetic assays : Surface plasmon resonance (SPR) or ITC to measure binding constants (Kd) and compare with non-fluorinated analogs .
    • Key finding : Fluorine substituents enhance binding entropy via hydrophobic interactions but may reduce enthalpy due to steric clashes .

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s metabolic pathways or toxicity profiles in in vivo models .
  • Polymorphism : Impact of crystal packing (e.g., monoclinic vs. triclinic forms) on bioavailability remains unexplored .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Reactant of Route 2
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

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